

# UNC2250 Inhibitory Profile at a Glance

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**Compound Focus:** UNC2250

Cat. No.: S547974

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Target	IC50 Value	Selectivity Ratio (vs. Mer)
MerTK	1.7 nM	-
Tyro3	100 nM	~60-fold less active
Axl	Not fully quantified in results	~160-fold less active

## Experimental Evidence & Protocols

The quantitative data is supported by the following standardized experimental methodologies, which you can use for comparison with other alternatives.

- **Kinase Assay Protocol: The inhibitory activity (IC50) of UNC2250 was determined using a Microfluidic Capillary Electrophoresis (MCE) Assay [1] [2] [3].**
  - **Method:** Activity assays were performed in a 384-well polypropylene microplate in a final volume of 50  $\mu$ L of 50 mM Hepes, pH 7.4, containing 10 mM MgCl<sub>2</sub>, 1.0 mM DTT, 0.01% Triton X-100, 0.1% bovine serum albumin (BSA), 1.0  $\mu$ M fluorescent substrate, and ATP at the Km for each enzyme.
  - **Reaction Termination:** All reactions were stopped by adding 20  $\mu$ L of 70 mM EDTA.
  - **Detection:** After a 180-minute incubation, phosphorylated and unphosphorylated substrate peptides were separated on a LabChip EZ Reader. Data were analyzed using EZ Reader software.

- **Cell-Based Anti-Proliferation Protocol:** **The functional antitumor activity of UNC2250 was demonstrated through colony formation assays in soft agar** [1] [3].
  - **Cell Lines:** Used in models like BT-12 rhabdoid tumor cells and Colo699 non-small cell lung cancer (NSCLC) cells.
  - **Method:** Cells were cultured in a soft agar medium containing **UNC2250** or a DMSO vehicle control. The medium and inhibitor were refreshed 2-3 times per week.
  - **Endpoint:** Colonies were stained and counted after 2-3 weeks. **UNC2250** treatment resulted in a reduction of colony-forming potential, linking the functional activity directly to Mer inhibition.

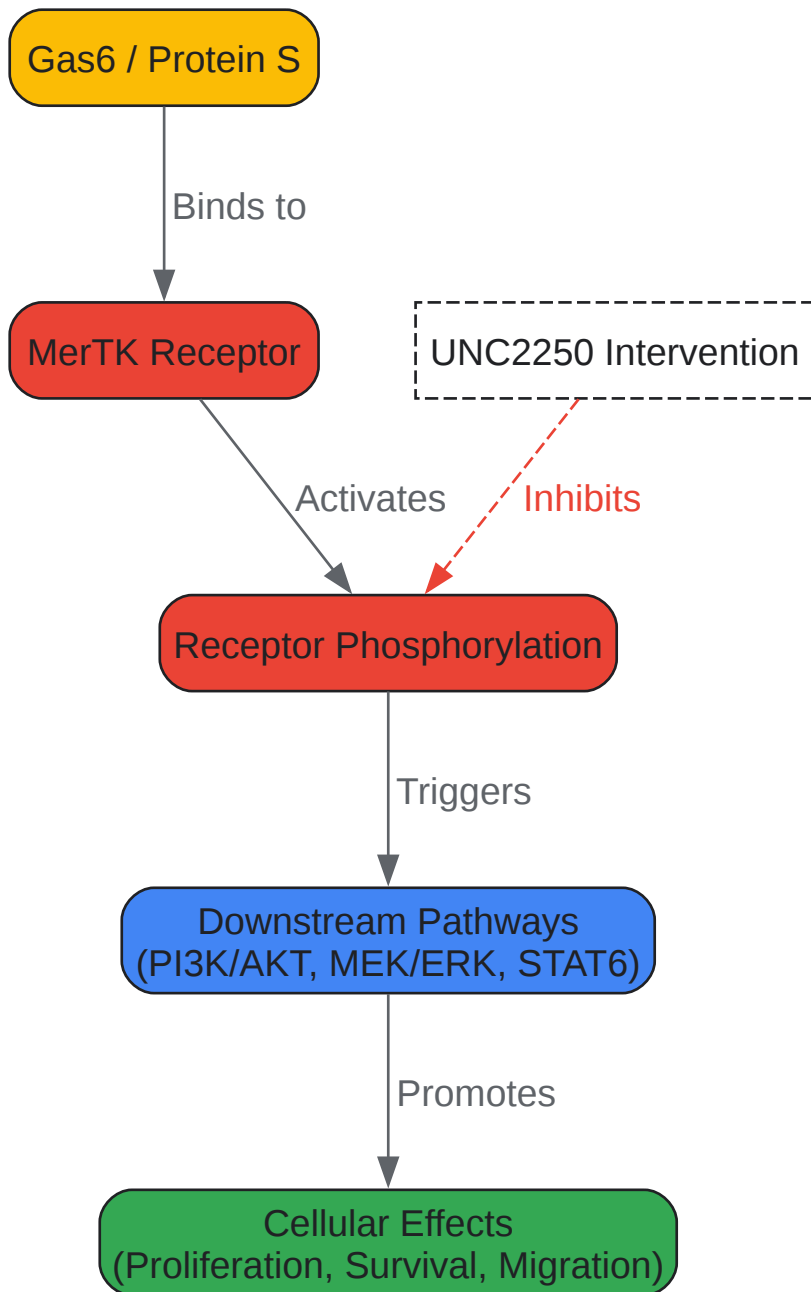
## Key Differentiating Points for Your Guide

When creating your comparison guide for researchers, the following points from the search results may be valuable:

- **High Selectivity:** The ~160-fold and ~60-fold selectivity over Axl and Tyro3, respectively, makes **UNC2250** a more specific tool for isolating MerTK-driven phenotypes compared to first-generation, multi-targeted inhibitors [1].
- **Suitable for In Vivo Studies:** Pharmacokinetic (PK) experiments indicate that **UNC2250** has moderate in vivo half-life, reasonable oral bioavailability, and good solubility, making it a candidate for animal studies [2] [3] [4].
- **Mechanism of Action:** **UNC2250** efficiently inhibits ligand-dependent phosphorylation of MerTK and a chimeric EGFR-Mer protein in cells, confirming its direct action on the target [4].

## Context Within the Research Field

To help visualize the role of **UNC2250** and its target in cancer research, the following diagram maps the key signaling pathway.



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## References

1. UNC2250 | Merck inhibitor | Mechanism | Concentration [selleckchem.com]
2. is an effective and specific Mer inhibitor ( UNC =1.7 nM). 2250 IC 50 [targetmol.com]
3. | TAM Receptor inhibitor | Mer Kinase Inhibitor UNC 2250 [invivochem.com]
4. | CAS#:1493694-70-4 | Chemsrvc UNC 2250 [chemsrc.com]

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